molecular formula C12H14N2O2 B3346274 Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- CAS No. 116796-00-0

Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl-

Cat. No.: B3346274
CAS No.: 116796-00-0
M. Wt: 218.25 g/mol
InChI Key: CEPBGDOKCKFPQK-UHFFFAOYSA-N
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Description

Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- is a complex organic compound that features a benzenemethanol core substituted with hydroxy, imidazolylmethyl, and methyl groups. This compound is part of the imidazole family, which is known for its significant biological and chemical properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, natural products, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- typically involves the Mannich base technique. This method uses a Cu(II) catalyst, specifically Cu(phen)Cl2, which has been found to be more effective than other catalysts . The reaction conditions often include the use of FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy to elucidate the structures of the synthesized compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while substitution reactions can yield various substituted imidazole derivatives .

Scientific Research Applications

Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, altering their activity. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(hydroxymethyl)-6-(1H-imidazol-5-ylmethyl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-2-9(4-11-5-13-7-14-11)12(16)10(3-8)6-15/h2-3,5,7,15-16H,4,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPBGDOKCKFPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CO)O)CC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151517
Record name Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116796-00-0
Record name Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116796000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenemethanol, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-methyl-
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